molecular formula C20H17NO5S B11404319 methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11404319
M. Wt: 383.4 g/mol
InChI Key: VBLBMPGQJHSYPC-UHFFFAOYSA-N
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Description

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromen and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-4-oxo-4H-chromen-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by cyclization reactions to introduce the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromen and thiophene moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of chromen and thiophene moieties, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a chromene moiety and a cyclopentathiophene unit. The chromene part is known for various biological activities, while the cyclopentathiophene contributes to its unique properties.

Molecular Formula : C18H19NO5S
Molecular Weight : 357.41 g/mol
IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds derived from chromenes exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of chromenes can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Acetylcholinesterase Inhibition

A notable area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. For instance, a related study demonstrated that substituted chromenes exhibited potent AChE inhibitory activity, with some derivatives showing IC50 values as low as 13.5 nM . Given the structural similarities, it is plausible that this compound may possess similar or enhanced inhibitory effects.

Anti-inflammatory Effects

Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. This activity is particularly relevant in the context of chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Initial studies suggest that derivatives of this compound may also demonstrate antimicrobial activity against various pathogens. The presence of both chromene and thiophene structures could synergistically enhance its efficacy against bacteria and fungi.

Case Studies and Research Findings

Study Focus Findings
Study 1AChE InhibitionDemonstrated significant inhibition with IC50 = 13.5 ± 1.7 nM for related compounds .
Study 2Antioxidant ActivityFound that chromene derivatives effectively scavenge free radicals .
Study 3Anti-inflammatory ActivityReported inhibition of cytokines in models of inflammation .
Study 4Antimicrobial TestingShowed promising results against Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Free Radical Scavenging : The presence of electron-rich groups in the chromene structure allows for effective interaction with free radicals.
  • Enzyme Inhibition : The ability to bind to active sites on enzymes like AChE can lead to therapeutic benefits in cognitive disorders.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation, the compound can reduce the severity of inflammatory responses.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H17NO5S/c1-10-6-7-11-13(22)9-15(26-14(11)8-10)18(23)21-19-17(20(24)25-2)12-4-3-5-16(12)27-19/h6-9H,3-5H2,1-2H3,(H,21,23)

InChI Key

VBLBMPGQJHSYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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